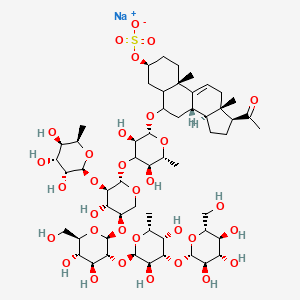
Biladiene-ac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biladiene-ac is a biladiene.
Scientific Research Applications
Synthesis and Structure:
- Biladiene-ac derivatives, such as B-Nor-biladienes-ac, are prepared via oxidative coupling of dipyrrinones, leading to the formation of B-Nor-bilatrienes-abc. These compounds exhibit specific geometries and conformations, which are determined using X-ray structural analysis and spectroscopic methods (Falk, Flödl, & Wagner, 1988).
Electrochemical Properties:
- The cathodic electrochemical behavior of biladiene-ac-diones (bilirubins) in dimethylformamide shows analogies with their partial models, the dipyrrin-1(10 H )-ones. These compounds exhibit specific electroanalytical responses influenced by various factors, including exo and endo vinyl substitution (Claret, Farrera, & Ribó, 1990).
Photochemistry:
- Pd(II) biladienes, including various substituted derivatives, exhibit complex triplet excited-state dynamics. These dynamics are wavelength-dependent and have been explored through photophysical interrogation and theoretical methods (Martin et al., 2023).
Chemical Synthesis Applications:
- The treatment of dibromo-ac-biladiene dihydrobromide salts with specific reagents leads to the formation of biliverdins, corroles, and azaporphyrins. These reactions offer a route for synthesizing these compounds with varying structural features (Pandey et al., 1994).
Complex Formation:
- Biladiene-ac compounds are used as ligands in complexation reactions with metals such as zinc(II), cadmium(II), and mercury(II). These complexes have been studied for their structural and thermodynamic properties, demonstrating the selective chelating abilities of biladiene-ac in determining ion contents in organic solvents (Zakharova, Rumyantsev, & Antina, 2005).
Thermodynamics and Solvation Studies:
- The dissolution and solvation of biladienes-a,c, including natural and synthetic analogues, have been studied using calorimetry and spectrophotometry. These studies reveal insights into the chromophore properties of biladienes and the influence of solvent nature on their solvation and enthalpies of solution (Rumyantsev et al., 2004).
properties
Product Name |
Biladiene-ac |
|---|---|
Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[(E)-pyrrol-2-ylidenemethyl]-5-[[5-[(E)-pyrrol-2-ylidenemethyl]-1H-pyrrol-2-yl]methyl]-1H-pyrrole |
InChI |
InChI=1S/C19H16N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-12,22-23H,13H2/b14-11+,15-12+ |
InChI Key |
WRHFHRSKAUEWHV-LCPPQYOVSA-N |
Isomeric SMILES |
C1=C/C(=C\C2=CC=C(N2)CC3=CC=C(N3)/C=C\4/N=CC=C4)/N=C1 |
Canonical SMILES |
C1=CC(=CC2=CC=C(N2)CC3=CC=C(N3)C=C4C=CC=N4)N=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1260566.png)
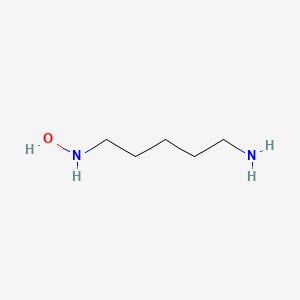
![(4S)-4-[(3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-piperidin-1-ylpentan-1-one](/img/structure/B1260571.png)
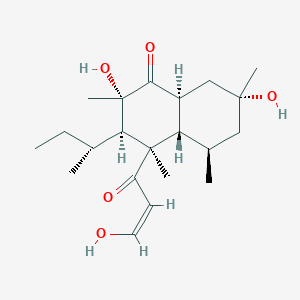

![(8R,9S,10R,13S,14S)-13-methyl-1,2,3,4,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1260576.png)
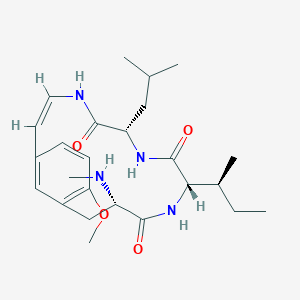

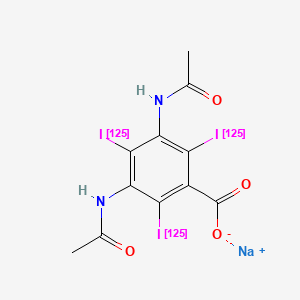

![sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B1260585.png)
